Cas no 898462-03-8 (4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)

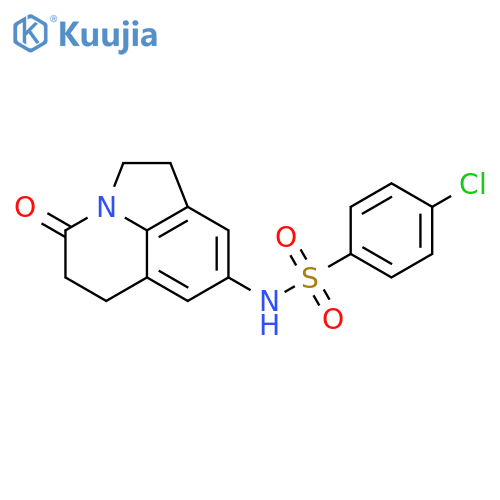

898462-03-8 structure

商品名:4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide

CAS番号:898462-03-8

MF:C17H15ClN2O3S

メガワット:362.830601930618

CID:5485967

4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 4-chloro-N-(1,2,5,6-tetrahydro-4-oxo-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)-

- 4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide

-

- インチ: 1S/C17H15ClN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2

- InChIKey: DESDFWQBXUNSJO-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC3CCN4C=3C(=C2)CCC4=O)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2664-0081-100mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-10μmol |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-30mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-15mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-3mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-20mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-5μmol |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-10mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-75mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2664-0081-25mg |

4-chloro-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide |

898462-03-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

898462-03-8 (4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬